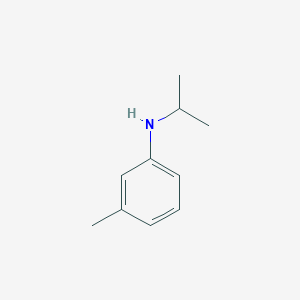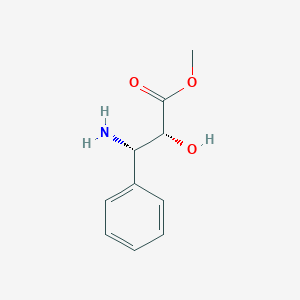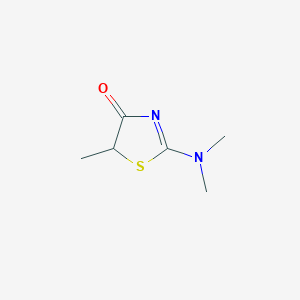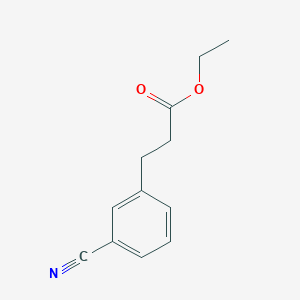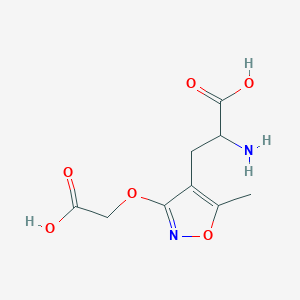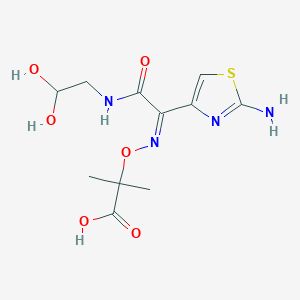
Propanoic acid, 2-(((1-(2-amino-4-thiazolyl)-2-((2,2-dihydroxyethyl)amino)-2-oxoethylidene)amino)oxy)-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanoic acid, 2-(((1-(2-amino-4-thiazolyl)-2-((2,2-dihydroxyethyl)amino)-2-oxoethylidene)amino)oxy)-2-methyl- is a compound that has been extensively studied in the field of scientific research. It is a member of the family of amino acid derivatives and is commonly referred to as "PAMAM dendrimers." PAMAM dendrimers have been utilized in various fields of research, including drug delivery, gene therapy, and imaging.
Mechanism of Action
The mechanism of action of propanoic acid, 2-(((1-(2-amino-4-thiazolyl)-2-((2,2-dihydroxyethyl)amino)-2-oxoethylidene)amino)oxy)-2-methyl- is not fully understood. However, it is believed that the compound enters cells through endocytosis and releases the drug payload in the cytoplasm. Additionally, PAMAM dendrimers have been shown to interact with cell membranes and can induce changes in membrane permeability.
Biochemical and Physiological Effects:
Propanoic acid, 2-(((1-(2-amino-4-thiazolyl)-2-((2,2-dihydroxyethyl)amino)-2-oxoethylidene)amino)oxy)-2-methyl- has been shown to have low toxicity in vitro and in vivo. However, some studies have reported that PAMAM dendrimers can induce inflammation and oxidative stress in cells. Additionally, the compound has been shown to accumulate in the liver and spleen following administration.
Advantages and Limitations for Lab Experiments
Propanoic acid, 2-(((1-(2-amino-4-thiazolyl)-2-((2,2-dihydroxyethyl)amino)-2-oxoethylidene)amino)oxy)-2-methyl- has several advantages for lab experiments. It is a versatile compound that can be used to deliver a variety of drugs and genetic material. Additionally, it has been shown to enhance contrast in imaging studies. However, the compound is relatively expensive, and its synthesis can be complex.
Future Directions
There are several future directions for research on propanoic acid, 2-(((1-(2-amino-4-thiazolyl)-2-((2,2-dihydroxyethyl)amino)-2-oxoethylidene)amino)oxy)-2-methyl-. One area of research is the development of more efficient synthesis methods to reduce the cost of the compound. Additionally, further studies are needed to fully understand the mechanism of action and potential toxic effects of PAMAM dendrimers. Another area of research is the development of novel drug delivery systems using PAMAM dendrimers for the treatment of various diseases. Finally, there is a need for more studies on the biodistribution and pharmacokinetics of propanoic acid, 2-(((1-(2-amino-4-thiazolyl)-2-((2,2-dihydroxyethyl)amino)-2-oxoethylidene)amino)oxy)-2-methyl- to optimize its use in drug delivery and imaging applications.
In conclusion, propanoic acid, 2-(((1-(2-amino-4-thiazolyl)-2-((2,2-dihydroxyethyl)amino)-2-oxoethylidene)amino)oxy)-2-methyl- is a compound that has been extensively studied in the field of scientific research. It has several applications in drug delivery, gene therapy, and imaging. However, further studies are needed to fully understand its mechanism of action and potential toxic effects. The compound has several advantages for lab experiments, but its synthesis can be complex and relatively expensive. Finally, there are several future directions for research on propanoic acid, 2-(((1-(2-amino-4-thiazolyl)-2-((2,2-dihydroxyethyl)amino)-2-oxoethylidene)amino)oxy)-2-methyl-, including the development of more efficient synthesis methods and novel drug delivery systems.
Synthesis Methods
The synthesis of propanoic acid, 2-(((1-(2-amino-4-thiazolyl)-2-((2,2-dihydroxyethyl)amino)-2-oxoethylidene)amino)oxy)-2-methyl- involves the use of a PAMAM dendrimer core and the attachment of a thiazole group to the core. This is followed by the addition of an amino group and a dihydroxyethyl group to the thiazole group. The resulting compound is then reacted with propanoic acid to form the final product.
Scientific Research Applications
Propanoic acid, 2-(((1-(2-amino-4-thiazolyl)-2-((2,2-dihydroxyethyl)amino)-2-oxoethylidene)amino)oxy)-2-methyl- has been extensively studied in the field of drug delivery. It has been shown to be an effective carrier for various drugs, including anticancer agents, antibiotics, and antiviral drugs. Additionally, PAMAM dendrimers have been used in gene therapy to deliver genetic material to cells. Propanoic acid, 2-(((1-(2-amino-4-thiazolyl)-2-((2,2-dihydroxyethyl)amino)-2-oxoethylidene)amino)oxy)-2-methyl- has also been used in imaging studies, where it has been shown to enhance contrast in magnetic resonance imaging (MRI).
properties
CAS RN |
136831-56-6 |
|---|---|
Product Name |
Propanoic acid, 2-(((1-(2-amino-4-thiazolyl)-2-((2,2-dihydroxyethyl)amino)-2-oxoethylidene)amino)oxy)-2-methyl- |
Molecular Formula |
C11H16N4O6S |
Molecular Weight |
332.34 g/mol |
IUPAC Name |
2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-(2,2-dihydroxyethylamino)-2-oxoethylidene]amino]oxy-2-methylpropanoic acid |
InChI |
InChI=1S/C11H16N4O6S/c1-11(2,9(19)20)21-15-7(5-4-22-10(12)14-5)8(18)13-3-6(16)17/h4,6,16-17H,3H2,1-2H3,(H2,12,14)(H,13,18)(H,19,20)/b15-7- |
InChI Key |
FHGGSJJCFHHZEZ-CHHVJCJISA-N |
Isomeric SMILES |
CC(C)(C(=O)O)O/N=C(/C1=CSC(=N1)N)\C(=O)NCC(O)O |
SMILES |
CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NCC(O)O |
Canonical SMILES |
CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NCC(O)O |
synonyms |
HP 0.35 HP-0.35 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



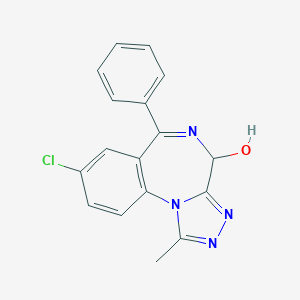
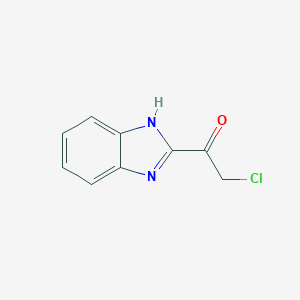
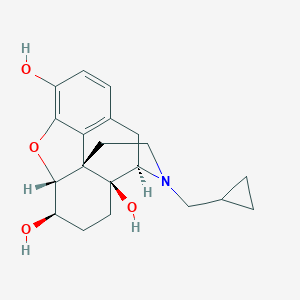
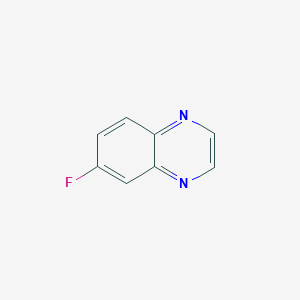


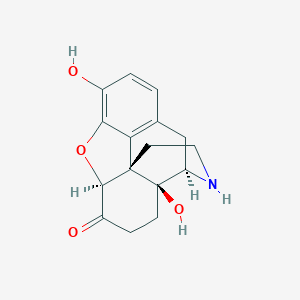
![4-{2-[4-(Hexyloxy)phenyl]pyrimidin-5-YL}phenol](/img/structure/B159344.png)
